N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide - 1448029-06-8

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Catalog Number: EVT-3042789
CAS Number: 1448029-06-8
Molecular Formula: C26H27N5O2
Molecular Weight: 441.535
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate

Compound Description: This compound is a furo[2,3-d]pyrimidine derivative synthesized and characterized via single-crystal X-ray diffraction. [] The crystal structure revealed two crystallographically independent molecules in the asymmetric unit. []

(E)-N-(2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)ethyl)benzamide

Compound Description: This compound is part of a pharmaceutical composition designed for the prevention and treatment of neurodegenerative diseases. [] It displays the ability to suppress Aβ decomposition and is specifically investigated for its potential in treating Alzheimer's disease. []

N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

Compound Description: This compound is a quinazoline derivative whose structure was elucidated using single-crystal X-ray diffraction. [] The analysis revealed key structural features like the dihedral angles between the various rings, highlighting its unique conformation. []

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This pyrazolo[3,4-b]pyridine derivative was synthesized using microwave irradiation. [] Its structure was confirmed through single-crystal X-ray diffraction, revealing the planar conformation of the pyrazolo[3,4-b]pyridine system and the intermolecular hydrogen bonding pattern. []

N-[1-(7-tert-Butyl-1H-indol-3-ylmethyl)-2-(4-cyclopropanecarbonyl-3-methyl-piperazin-1-yl)-2-oxo-ethyl]-4-nitro-benzamide (SP-10)

Compound Description: This benzamide derivative, SP-10, is a potential HIV treatment exhibiting potent in vitro inhibition of HIV-1 replication. [] It modifies actin dynamics and reduces the surface expression of CD4 and CCR5 on host cells, thereby inhibiting viral binding and entry. []

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Compound Description: This complex molecule features a central eight-membered ring and a substituted benzamide moiety. [] Single-crystal X-ray diffraction studies revealed its unique conformation and intermolecular hydrogen bonding network. []

3,4-dihydro-2-amino-6-methyl-4-oxo-5-(4-pyridylthio)-quinazolone dihydrochloride (AG337)

Compound Description: AG337 is a nonclassical inhibitor of thymidylate synthase (TS) with potential anticancer activity. [] Its clinical pharmacokinetic and pharmacodynamic properties have been studied, revealing its saturable clearance and ability to elevate plasma deoxyuridine levels, suggestive of TS inhibition. []

4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)-benzamide, Hydrochloride (SSR126768A)

Compound Description: SSR126768A is a potent and selective oxytocin receptor antagonist. [] It demonstrates nanomolar affinity for rat and human oxytocin receptors and exhibits in vitro and in vivo antagonism of oxytocin-induced uterine contractions. []

5-(4-(benzyloxy)-3-chlorobenzylidene)dihydro-2-thioxopyrimidine-4,6(1H,5H)-dione (MDG 548)

Compound Description: MDG 548 is a novel peroxisome proliferator-activated receptor γ (PPARγ) scaffold identified through virtual screening. [] It demonstrates high affinity binding to the PPARγ-LBD and acts as a PPARγ agonist with differential isotype specificity. []

3-((4-bromophenoxy)methyl)-N-(4-nitro-1H-pyrazol-1-yl)benzamide (MDG 559)

Compound Description: Similar to MDG 548, MDG 559 is another novel PPARγ scaffold identified through virtual screening. [] It binds to the PPARγ-LBD with high affinity and exhibits PPARγ agonism with isotype specificity. []

Ethyl 2-[3-hydroxy-5-(5-methyl-2-furyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (MDG 582)

Compound Description: MDG 582 is the third novel PPARγ scaffold identified through virtual screening. [] It displays high affinity binding to the PPARγ-LBD and acts as a PPARγ agonist with differential isotype specificity. []

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is a positive allosteric modulator of both metabotropic glutamate receptor (mGluR) subtype 5 and, to a lesser extent, mGluR1. [] It potentiates glutamate-induced calcium transients in cells expressing these receptors. []

4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

Compound Description: VU-71 is a derivative of CDPPB that selectively potentiates mGluR1, showing no activity at mGluR5. [] It demonstrates the importance of structural modifications in achieving selective allosteric modulation of different mGluR subtypes. []

Properties

CAS Number

1448029-06-8

Product Name

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

IUPAC Name

N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]-4-pyrrol-1-ylbenzamide

Molecular Formula

C26H27N5O2

Molecular Weight

441.535

InChI

InChI=1S/C26H27N5O2/c32-25(20-9-11-21(12-10-20)30-15-5-6-16-30)27-19-24-22-7-1-2-8-23(22)26(33)31(28-24)18-17-29-13-3-4-14-29/h1-2,5-12,15-16H,3-4,13-14,17-19H2,(H,27,32)

InChI Key

GHEFNEONHILKGO-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=C(C=C4)N5C=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.